molecular formula C15H17ClN2OS B1666451 Azoramide CAS No. 932986-18-0

Azoramide

Cat. No. B1666451
CAS RN: 932986-18-0
M. Wt: 308.8 g/mol
InChI Key: VYBFWKKCWTXCQX-UHFFFAOYSA-N
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Description

Azoramide is an orally active small molecule modulator of the unfolded protein response (UPR) . It improves endoplasmic reticulum (ER) protein folding and enhances ER chaperone capacity, which together protect cells from ER stress .


Molecular Structure Analysis

The molecular structure of Azoramide has been analyzed in various studies . It has a molecular weight of 308.83 g/mol .

Scientific Research Applications

Neuroprotection in Parkinson’s Disease

Azoramide has shown promise in protecting dopaminergic neurons from oxidative damage induced by endoplasmic reticulum (ER) stress, which is implicated in Parkinson’s disease (PD). A study demonstrated that Azoramide could protect induced pluripotent stem cell-derived midbrain dopaminergic neurons with a specific mutation (PLA2G6 D331Y) by restoring ER function and cAMP-response element-binding protein (CREB) signaling .

Cardioprotection in Insulin Resistance

In the context of cardiovascular health, Azoramide has been found to improve mitochondrial dysfunction in insulin-resistant cardiomyocytes. It preserves ATP production, reduces reactive oxygen species (ROS) production, and maintains mitochondrial membrane potential. These effects contribute to the protection of the heart in conditions associated with systemic insulin resistance .

Metabolic Syndrome and Type 2 Diabetes Mellitus (T2DM)

Azoramide is identified as a compound that can improve ER-folding capacity and treat T2DM. It has been shown to enhance insulin sensitivity in obese mice, suggesting a potential role in managing metabolic syndrome and T2DM by affecting glucose homeostasis .

Cellular Calcium Signaling and Homeostasis

The compound plays a critical role in maintaining cellular calcium signaling and homeostasis. Perturbations in these processes are associated with various pathologies, including diabetes, neurodegenerative diseases, cancer, and inflammation. Azoramide’s ability to modulate these pathways makes it a valuable research tool in these areas .

ER Stress and Chronic Diseases

Chronic ER stress is a condition linked to a wide range of diseases. Azoramide, by modulating the unfolded protein response (UPR), can serve as a therapeutic agent in research aimed at understanding and treating conditions caused by chronic ER stress .

Oxidative Stress and Apoptosis

Azoramide has been observed to protect against oxidative stress and apoptosis in neuronal cells. This property is particularly relevant in the study of neurodegenerative diseases where oxidative stress leads to the progressive loss of neuron function and viability .

Mechanism of Action

Azoramide is a small-molecule modulator of the unfolded protein response (UPR) with potential therapeutic applications in various diseases .

Target of Action

Azoramide primarily targets the endoplasmic reticulum (ER), a critical organelle involved in protein, lipid, and glucose metabolism as well as cellular calcium signaling and homeostasis . It improves ER protein folding and activates ER chaperone capacity to protect cells against ER stress .

Mode of Action

Azoramide interacts with its targets by improving ER protein-folding ability and activating ER chaperone capacity . This interaction protects cells against ER stress, a condition where the ER cannot keep up with the amount of proteins it needs to fold .

Biochemical Pathways

Azoramide affects several biochemical pathways. It inhibits ER stress by promoting BiP expression and suppressing the PERK-eIF2α-CHOP pathway . It also significantly decreases ER stress-associated radical oxidative species production, attenuates p38 MAPK and JNK signaling, and inhibits autophagy . Furthermore, it restores calcium homeostasis, which is crucial for various cellular functions .

Pharmacokinetics

It is known that these properties play a crucial role in drug discovery and chemical safety assessment

Result of Action

Azoramide has shown protective effects in various cellular models. For instance, it has been found to protect patient-induced pluripotent stem cells-derived midbrain dopaminergic neurons against a series of Parkinson’s disease-related cascade events such as ER stress, abnormal calcium homeostasis, mitochondrial dysfunction, increase of reactive oxygen species, and apoptosis . It also ameliorates cadmium-induced cytotoxicity by inhibiting ER stress and suppressing oxidative stress .

properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2OS/c1-2-3-14(19)17-9-8-13-10-20-15(18-13)11-4-6-12(16)7-5-11/h4-7,10H,2-3,8-9H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBFWKKCWTXCQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCC1=CSC(=N1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428694
Record name N-(2-(2-(4-CHLOROPHENYL)THIAZOL-4-YL)ETHYL)BUTYRAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(4-Chlorophenyl)thiazol-4-YL)ethyl)butyramide

CAS RN

932986-18-0
Record name N-(2-(2-(4-CHLOROPHENYL)THIAZOL-4-YL)ETHYL)BUTYRAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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